Fmoc-D-cis-hyp-OH
CAS No.: 214852-45-6
Cat. No.: VC21541462
Molecular Formula: C20H19NO5
Molecular Weight: 353.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 214852-45-6 |
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Molecular Formula | C20H19NO5 |
Molecular Weight | 353.4 g/mol |
IUPAC Name | (2R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid |
Standard InChI | InChI=1S/C20H19NO5/c22-12-9-18(19(23)24)21(10-12)20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18,22H,9-11H2,(H,23,24)/t12-,18-/m1/s1 |
Standard InChI Key | GOUUPUICWUFXPM-KZULUSFZSA-N |
Isomeric SMILES | C1[C@H](CN([C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
SMILES | C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Canonical SMILES | C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Chemical Identity and Structure
Nomenclature and Identification
Fmoc-D-cis-hyp-OH is identified by the CAS number 214852-45-6. Its complete IUPAC name is (2R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid . The compound is recognized by several synonyms in scientific literature and commercial catalogs, including:
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Fmoc-cis-D-4-Hydroxyproline
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N-Fmoc-(4R)-4-hydroxy-D-proline
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(2R,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid
Structural Characteristics
Fmoc-D-cis-hyp-OH features a molecular formula of C20H19NO5 with a molecular weight of 353.4 g/mol . The structure combines a hydroxyproline core with a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the nitrogen atom. This arrangement includes a hydroxyl group at the 4-position of the pyrrolidine ring and a carboxylic acid functional group at the 2-position . The Fmoc group serves as a protecting entity during peptide synthesis processes, preventing unwanted side reactions while allowing for selective chemistry at desired sites .
Stereochemistry
The stereochemical configuration of Fmoc-D-cis-hyp-OH is specified as (2R,4R), indicating the absolute stereochemistry at positions 2 and 4 of the pyrrolidine ring . The "cis" designation refers to the relative orientation of the hydroxyl group at position 4 and the carboxylic acid at position 2, which are positioned on the same side of the pyrrolidine ring plane . This specific stereochemistry distinguishes it from other hydroxyproline derivatives and significantly influences its behavior in peptide structures .
Physical and Chemical Properties
Physical Properties
Fmoc-D-cis-hyp-OH exhibits a specific optical rotation of [α]D= +38 ± 2º (measured at concentration C=1 in DMF) at 25°C . This property is characteristic of its specific stereochemical configuration and is useful for identifying and confirming the compound's purity and identity. The compound typically appears as a solid powder in its commercial form .
Solubility and Stability
This compound demonstrates good solubility in dimethyl sulfoxide (DMSO), making it suitable for various laboratory applications and peptide synthesis procedures . For enhanced solubility, it is recommended to heat the compound to 37°C followed by oscillation in an ultrasonic bath . Regarding storage conditions, Fmoc-D-cis-hyp-OH should ideally be stored at -20°C for short-term use (within 1 month) or at -80°C for long-term storage (up to 6 months) . These precautions help maintain the compound's stability and reactivity for sensitive synthesis applications.
Stock Solution Preparation
For research applications, stock solutions of Fmoc-D-cis-hyp-OH can be prepared at various concentrations depending on the experimental requirements. Table 1 provides guidance for preparing stock solutions at different concentrations.
Table 1: Stock Solution Preparation Guide for Fmoc-D-cis-hyp-OH
Amount of Compound | Volume (mL) for 1 mM | Volume (mL) for 5 mM | Volume (mL) for 10 mM |
---|---|---|---|
1 mg | 2.8298 | 0.5660 | 0.2830 |
5 mg | 14.1491 | 2.8298 | 1.4149 |
10 mg | 28.2981 | 5.6596 | 2.8298 |
Data derived from manufacturer specifications
Applications in Research
Role in Peptide Synthesis
Fmoc-D-cis-hyp-OH serves as a key building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS) . The Fmoc protection strategy allows for selective deprotection under mild basic conditions (typically using piperidine), which is compatible with acid-sensitive functional groups . This orthogonal protection approach has proven valuable in the synthesis of complex peptides with multiple functional groups .
The incorporation of D-configuration amino acids like Fmoc-D-cis-hyp-OH into peptides enables researchers to study enzyme activity, receptor binding mechanisms, and peptide stability in various biological environments . These D-amino acids can enhance resistance to enzymatic degradation, potentially increasing the half-life of peptide therapeutics in vivo.
Applications in Drug Development
The ability of Fmoc-D-cis-hyp-OH to stabilize peptide structures makes it valuable in pharmaceutical research and development . When incorporated into peptide-based drug candidates, it can enhance their conformational stability, potentially improving binding affinity to target receptors and resistance to metabolic degradation. These properties are particularly advantageous in developing peptide therapeutics with improved pharmacokinetic profiles .
In pharmaceutical applications, precise control over peptide structure is crucial for drug design and optimization . The unique conformational constraints introduced by the cis-hydroxyproline residue can influence the three-dimensional architecture of peptides, potentially enhancing their specificity for biological targets .
Bioconjugation Techniques
Fmoc-D-cis-hyp-OH facilitates bioconjugation processes, enabling the attachment of biomolecules to surfaces or other molecules . The hydroxyl group of the hydroxyproline residue provides a convenient functional handle for conjugation reactions, allowing for the attachment of various moieties including fluorescent probes, targeting ligands, or therapeutic agents .
This capability is particularly valuable in developing advanced drug delivery systems, where peptides containing Fmoc-D-cis-hyp-OH can be conjugated to nanoparticles, antibodies, or other carriers to enhance targeting specificity and therapeutic efficacy.
Protein Engineering
In protein engineering applications, Fmoc-D-cis-hyp-OH enables the modification of protein properties, improving stability and functionality in various contexts . The incorporation of non-natural amino acids like cis-D-hydroxyproline into proteins can introduce novel functional groups, alter folding patterns, or enhance resistance to degradation mechanisms .
These modifications prove valuable in developing protein-based therapeutics with improved pharmacokinetic properties and in creating protein-based materials with specialized functionalities for biotechnological applications.
Collagen Mimetics Research
The structural similarity between Fmoc-D-cis-hyp-OH and proline makes it particularly useful in developing collagen mimetics for tissue engineering and regenerative medicine applications . Hydroxyproline is a major component of natural collagen, where it plays a crucial role in stabilizing the triple-helical structure through hydrogen bonding interactions .
By incorporating synthetic hydroxyproline derivatives like Fmoc-D-cis-hyp-OH into designed peptides, researchers can create collagen-like materials with tailored properties for various biomedical applications, including wound healing matrices, tissue scaffolds, and biomaterials for implants .
Table 2: Applications of Fmoc-D-cis-hyp-OH in Research
Application Area | Key Functions | Benefits |
---|---|---|
Peptide Synthesis | Building block in solid-phase peptide synthesis | Allows incorporation of unique structural features and stability elements |
Drug Development | Enhances peptide stability and targeting | Improves pharmacokinetic properties and receptor-binding specificity |
Bioconjugation | Provides functional handle for conjugation | Facilitates attachment to surfaces or carriers for drug delivery |
Protein Engineering | Modifies protein properties | Improves stability and introduces novel functionalities |
Collagen Mimetics | Mimics natural hydroxyproline in collagen | Enables development of biomaterials for tissue engineering |
Comparative Analysis with Related Compounds
Structural Comparisons
Fmoc-D-cis-hyp-OH belongs to a family of Fmoc-protected amino acids widely used in peptide chemistry. A close relative is Fmoc-Hyp-OH (CAS: 88050-17-3), which differs in its stereochemistry, featuring the L-configuration rather than the D-configuration. The stereochemical differences between these compounds significantly influence the conformational properties of peptides containing these residues, affecting their secondary structure and biological activity.
Other related compounds include Fmoc-D-Pro-OH (D-proline without the hydroxyl group) and various other modified proline derivatives with different substitution patterns. These structural variations provide peptide chemists with a toolkit for fine-tuning the properties of synthetic peptides for specific applications.
Functional Comparisons in Peptide Synthesis
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